Desethylsebutylazine
Overview
Description
Desethylsebutylazine, also known as Sebuthylazin-desethyl, is a chemical compound with the molecular formula C7H12ClN5. It is a derivative of triazine, specifically a 1,3,5-triazine-2,4-diamine, and is characterized by the presence of a chloro group and a sec-butyl group. This compound is primarily used as an analytical reference standard in environmental and food residue analysis .
Preparation Methods
The preparation of Desethylsebutylazine typically involves organic synthesis techniques. The synthetic route generally includes the reaction of appropriate amines with triazine derivatives under controlled conditions. The specific details of the synthesis process are often proprietary and subject to commercial confidentiality. the general approach involves the use of organic solvents and catalysts to facilitate the reaction .
In industrial production, the synthesis of this compound is scaled up using similar organic synthesis methods. The process is optimized for yield and purity, ensuring that the final product meets the required analytical standards. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Desethylsebutylazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Desethylsebutylazine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of residues in environmental and food samples.
Biology: It is studied for its potential effects on biological systems, particularly in the context of its use as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in analytical contexts.
Mechanism of Action
The mechanism of action of Desethylsebutylazine involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic processes. This inhibition prevents the growth and reproduction of weeds, making it an effective herbicide. The molecular targets include enzymes involved in the synthesis of nucleic acids and proteins, which are crucial for plant growth .
Comparison with Similar Compounds
Desethylsebutylazine is similar to other triazine-based herbicides, such as Atrazine and Simazine. it is unique in its specific substitution pattern, which gives it distinct chemical and biological properties. Similar compounds include:
Atrazine: A widely used herbicide with a similar triazine structure but different substituents.
Simazine: Another triazine-based herbicide with a different substitution pattern.
Propazine: A triazine herbicide with a similar mode of action but different chemical structure.
This compound stands out due to its specific use as an analytical reference standard and its unique substitution pattern, which affects its reactivity and biological activity.
Properties
IUPAC Name |
2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-3-4(2)10-7-12-5(8)11-6(9)13-7/h4H,3H2,1-2H3,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYDDULRGBGGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407557 | |
Record name | Desethylsebutylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37019-18-4 | |
Record name | Desethylsebutylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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